Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Overview
Description
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is a compound with the CAS Number: 159634-63-6 . It has a molecular weight of 216.28 . It is a white solid in physical form . This compound is also known as Spiroindoline, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
Some spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones were synthesized and evaluated as ligands of the nociceptin receptor . The synthesis of spirochromanones from substituted and the addition of a spiro junction at the C 2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .Molecular Structure Analysis
The InChI code for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is 1S/C13H16N2O/c16-12-9-13 (5-7-14-8-6-13)10-3-1-2-4-11 (10)15-12/h1-4,14H,5-9H2, (H,15,16) . The molecular formula is C13H16N2O .Chemical Reactions Analysis
The addition of a spiro junction at the C 2 position of the chroman-4-one molecule led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .Physical And Chemical Properties Analysis
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has a molecular weight of 217.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .Scientific Research Applications
Synthesis Techniques
- Efficient Synthesis Methods : Fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] have been synthesized using rapid one-pot multi-component reactions under microwave irradiation and sonication. This method offers excellent yields (80–96%) and short reaction times (3–10 min) (Dandia, Gautam, & Jain, 2007).
- Three-Component Reaction Synthesis : Functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] were prepared efficiently in high yields from a three-component reaction involving 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in ethanol (Shi & Yan, 2016).
Biological and Medicinal Applications
- Nociceptin Receptor Ligands : Some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] were synthesized and evaluated as ligands for the nociceptin receptor. Certain compounds in this study showed partial agonistic activity, with some proving to be pure antagonists (Mustazza et al., 2006).
- Antibacterial Activity : Tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives synthesized using piperidine as a catalyst demonstrated antibacterial activities against human pathogenic bacteria (Vinoth, Vadivel, & Lalitha, 2021).
Chemical Transformations and Properties
- Cyclofunctionalization of Olefinic Urethanes and Ureas : A study explored the cyclization reaction of certain tetrahydropyridine derivatives with halogens, leading to the synthesis of spiro[piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives, demonstrating the chemical versatility of these compounds (Takai, Obase, & Teranishi, 1988)2. Intramolecular N to N Acyl Migration : Research has shown an efficient synthesis of new attractive spiro[piperidine-4,2′-quinoline] scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under debenzylation reaction conditions (Méndez & Kouznetsov, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIFTKVXJXECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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